
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone, also known as DMPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPE is a ketone derivative of diazepane, a class of compounds known for their anxiolytic and sedative effects. In
科学的研究の応用
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has shown promise as a potential drug candidate for the treatment of anxiety and depression. In neuroscience, this compound has been used as a tool to study the role of GABA receptors in the brain. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials.
作用機序
The exact mechanism of action of 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is not well understood. However, it is believed to act as a positive allosteric modulator of GABA receptors, which are involved in the regulation of anxiety and sedation.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to increase the activity of GABA receptors in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the advantages of 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its potential toxicity and limited availability may limit its use in some applications.
将来の方向性
There are several future directions for research on 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone. One area of interest is the development of more potent and selective GABA receptor modulators based on the structure of this compound. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with potential applications in drug delivery and tissue engineering. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of anxiety and depression.
合成法
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenol with 4-methyl-1,4-diazepane-1-carboxylic acid, followed by the reduction of the resulting ketone with sodium borohydride. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-5-6-14(2)15(11-13)20-12-16(19)18-8-4-7-17(3)9-10-18/h5-6,11H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIPXJQPPSWVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

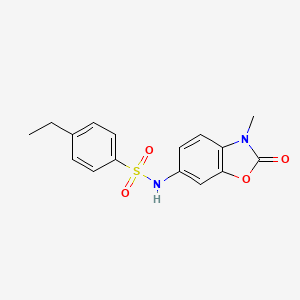
![N-(2,4-difluorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B7479094.png)
![N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)

![3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide](/img/structure/B7479138.png)
![2-{4-[2-(4-fluoroanilino)-2-oxoethyl]tetrahydro-1-pyrazinyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B7479143.png)
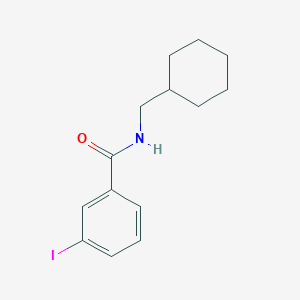
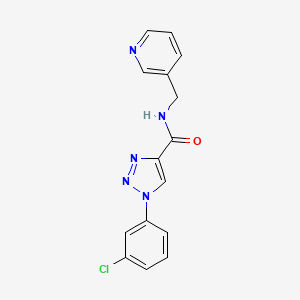
![ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B7479151.png)
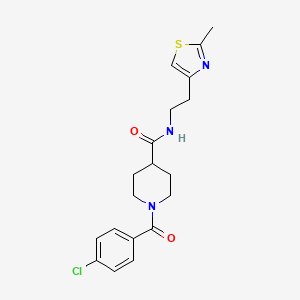
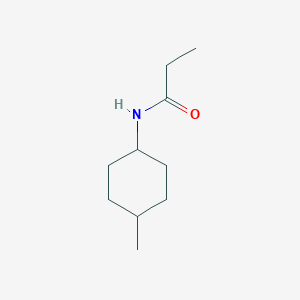
![4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide](/img/structure/B7479162.png)
![2-[4-[(4-fluorophenyl)sulfonyl-methylamino]phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479176.png)
![3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479190.png)